Anti-Dimeric Lex Antibody SH2 Discriminates DimLex–BSA from Lex–BSA by >10-Fold Binding Differential
In indirect ELISA titration, anti-dimeric Lex mAb SH2 shows saturable binding to (DimLex)₁₆–BSA (the hexaose–BSA target compound) but completely fails to bind (Lex)₁₀–BSA and displays only weak avidity-driven binding to (Lex)₃₅–BSA [1]. Competitive ELISA with DimLex–BSA as immobilized antigen and soluble fragments as inhibitors yields an IC₅₀ of 503 µM for the soluble DimLex hexasaccharide (6), compared to 47 µM for soluble Lex trisaccharide (7), demonstrating that SH2 preferentially engages the dimeric epitope when presented in the BSA-conjugated format [2]. The ∆(∆G) penalty for losing the dimeric structure is 1.4 kcal·mol⁻¹, confirming that the extended binding interface depends on both hexasaccharide units and glycoconjugate presentation [2].
| Evidence Dimension | Antibody binding (ELISA) – qualitative binding vs. non-binding to plate-immobilized glycoconjugate |
|---|---|
| Target Compound Data | (DimLex)₁₆–BSA (LewisX hexaose–BSA): saturable binding curve with SH2; IC₅₀ (soluble DimLex hexasaccharide) = 503 µM |
| Comparator Or Baseline | (Lex)₁₀–BSA (monomeric Lewis X–BSA): no binding by SH2; (Lex)₃₅–BSA: weak binding; IC₅₀ (soluble Lex trisaccharide) = 47 µM |
| Quantified Difference | Absolute binding vs. no binding for (Lex)₁₀–BSA; ∆(∆G) = 1.4 kcal·mol⁻¹ penalty relative to monomeric Lex, reflecting loss of dimeric epitope contacts |
| Conditions | Indirect ELISA: glycoconjugate coated at 5–10 µg/mL on MaxiSorp plates, SH2 ascites dilution 1:500; competitive ELISA: DimLex–BSA coated at 5 µg/mL, competitors 6–14 in solution |
Why This Matters
This differential means that only the hexaose–BSA conjugate identifies group II/III anti-polymeric Lex antibodies, which are the clinically relevant antibody classes for dimeric Lewis X-positive colorectal and liver adenocarcinoma targeting.
- [1] Jegatheeswaran S, Asnani A, Forman A, Hendel JL, Moore CJ, Nejatie A, et al. Recognition of Dimeric Lewis X by Anti-Dimeric Lex Antibody SH2. Vaccines (Basel). 2020;8(3):538. Table 1; Figure 2. View Source
- [2] Jegatheeswaran S, Asnani A, Forman A, Hendel JL, Moore CJ, Nejatie A, et al. Recognition of Dimeric Lewis X by Anti-Dimeric Lex Antibody SH2. Vaccines (Basel). 2020;8(3):538. Table 1; Section 3.2. View Source
